1-methyl-3-propyl-1H-imidazol-3-ium chloride
Description
Properties
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.ClH/c1-3-4-9-6-5-8(2)7-9;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLFMOZUQSZTML-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79917-89-8 | |
| Record name | 1-Propyl-3-methylimidazolium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79917-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Conditions
Yield and Limitations
-
Challenges :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis time from hours to minutes.
Optimized Protocol (Adapted from)
| Parameter | Value |
|---|---|
| Reactants | 1-Methylimidazole + 1-Chloropropane |
| Molar Ratio | 1:1.3 |
| Microwave Power | 150 W |
| Temperature | 170°C |
| Reaction Time | 9 minutes |
| Post-Treatment | Cooling to 40°C, decantation |
| Final Yield | 95% |
Advantages :
Ionothermal Synthesis in Ionic Liquid Media
Ionothermal methods utilize ionic liquids as both solvents and structure-directing agents, enabling single-step crystallization.
Procedure ()
-
Reagents : Elemental nickel, phosphorus, sulfur, and [PMIM]CFSO (ionic liquid).
-
Conditions :
-
150°C for 96 hours in sealed Pyrex tubes.
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Slow cooling (0.5°C/hour) to room temperature.
-
-
Outcome :
Applications :
Purification and Characterization
Key Techniques
Analytical Data
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H NMR (DMSO-): δ 0.85 (t, 3H, CH), 1.80 (m, 2H, CH), 3.86 (s, 3H, N-CH), 4.14 (t, 2H, N-CH), 7.75–9.32 ppm (imidazolium protons).
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IR : Peaks at 3150 cm (C-H stretch), 1638 cm (C=N/C=C), 1574 cm (ring vibrations).
Comparative Analysis of Methods
| Method | Yield | Time | Purity | Scalability |
|---|---|---|---|---|
| Traditional Alkylation | 70–85% | 12–24 h | 90–95% | Industrial |
| Microwave-Assisted | 95% | 9 min | 98% | Lab-scale |
| Ionothermal | 98% | 96 h | >98% | Specialty |
Trade-offs :
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Microwave synthesis offers speed but requires specialized equipment.
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Ionothermal routes yield high-purity crystals but are energy-intensive.
Industrial-Scale Considerations
-
Cost Drivers :
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Price of 1-chloropropane (~$50/kg).
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Energy consumption in microwave/ionothermal processes.
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-
Safety :
Emerging Trends and Modifications
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-propyl-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The imidazolium ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can be performed to reduce the imidazolium ring.
Substitution: The chloride ion can be substituted with other anions to form different ionic liquids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halides and pseudohalides can be used to substitute the chloride ion.
Major Products Formed:
N-oxides of the imidazolium ring.
Reduced forms of the imidazolium ring.
Different ionic liquids with varied anions.
Scientific Research Applications
Green Chemistry
Ionic liquids like 1-methyl-3-propyl-1H-imidazol-3-ium chloride are pivotal in green chemistry due to their ability to act as environmentally friendly solvents. They can replace traditional volatile organic solvents, thereby reducing harmful emissions and waste. The tunable nature of the imidazolium cation allows for the customization of physical and chemical properties, making these ionic liquids suitable for a variety of reactions while minimizing environmental impact .
Catalysis
The compound has been extensively studied for its catalytic properties, particularly in organic synthesis. Its ionic nature facilitates various catalytic processes such as:
- Esterification : The ionic liquid serves as a medium that enhances the reaction rate and yield of ester formation.
- Nitration : It can act as a solvent for nitrating agents, improving selectivity and efficiency.
- Enzymatic Reactions : The ionic liquid environment can stabilize enzymes, enhancing their activity and stability during reactions .
Table 1: Catalytic Applications of 1-Methyl-3-Propyl-1H-Imidazol-3-Ium Chloride
| Reaction Type | Role of Ionic Liquid | Benefits |
|---|---|---|
| Esterification | Solvent and catalyst | Increased yield and rate |
| Nitration | Medium for nitrating agents | Improved selectivity |
| Enzymatic reactions | Stabilizing environment for enzymes | Enhanced enzyme activity |
Electrochemistry
In electrochemical applications, 1-methyl-3-propyl-1H-imidazol-3-ium chloride is utilized as an electrolyte in batteries and supercapacitors. Its high ionic conductivity and thermal stability make it an ideal candidate for energy storage systems. Research indicates that ionic liquids can improve the performance of batteries by enhancing charge transport mechanisms .
Material Science
The compound's unique properties have been exploited in material science, particularly in the development of composites and nanomaterials. For instance:
- Composite Materials : The ionic liquid can be immobilized on solid supports (e.g., silica) to create functionalized materials that exhibit improved mechanical properties and stability.
- Nanostructures : It has been used in the synthesis of nanostructured materials through sol-gel processes, enabling the fabrication of materials with tailored properties for specific applications .
Table 2: Material Science Applications
| Application Type | Description | Advantages |
|---|---|---|
| Composite Materials | Ionic liquid immobilized on silica | Enhanced stability and functionality |
| Nanostructures | Synthesis via sol-gel processes | Tailored material properties |
Case Study 1: Dehydration Processes
A study demonstrated the use of a composite material incorporating 1-methyl-3-propyl-1H-imidazol-3-iun chloride for dehydration processes in bioethanol production. The composite showed a significant capability to remove water from ethanol mixtures, achieving over 61% water removal efficiency under optimized conditions .
Case Study 2: Catalytic Activity Enhancement
Research has shown that utilizing this ionic liquid as a solvent in esterification reactions led to a notable increase in both reaction rate and product yield compared to conventional solvents. This highlights its potential in industrial applications where efficiency is crucial .
Mechanism of Action
The mechanism by which 1-methyl-3-propyl-1H-imidazol-3-ium chloride exerts its effects depends on its application:
As a Solvent: It stabilizes transition states and intermediates, enhancing reaction rates.
As a Catalyst: It facilitates reactions by providing a favorable ionic environment.
In Drug Delivery: It interacts with cell membranes, aiding in the transport of therapeutic agents.
Molecular Targets and Pathways:
Cell Membranes: It interacts with phospholipids and proteins in cell membranes.
Enzymatic Pathways: It can inhibit or activate certain enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key differences between 1-methyl-3-propyl-1H-imidazol-3-ium chloride and related imidazolium-based ionic liquids:
Functional Group Impact on Properties
- Alkyl Chain Length and Saturation : The propyl group in the target compound provides moderate hydrophobicity and flexibility compared to the unsaturated allyl group in 1-allyl-3-methyl-1H-imidazol-3-ium chloride. The allyl group’s double bond may enhance reactivity in radical or addition reactions .
- Polar Functional Groups : The sulfopropyl variant (C₇H₁₃ClN₂O₃S) introduces a sulfonic acid moiety, drastically increasing polarity and water solubility. This makes it suitable for applications requiring ion conductivity or zwitterionic behavior . In contrast, the hydroxyethyl group in 1-(2-hydroxyethyl)-3-methylimidazolium chloride promotes hydrogen bonding, enabling its use in dissolving biopolymers like cellulose .
- Aromatic vs. Aliphatic Substituents : The benzyl-substituted compound (C₁₁H₁₃ClN₂) exhibits higher hydrophobicity and thermal stability due to the aromatic ring, favoring organic-phase reactions or high-temperature processes .
Purity and Stability
The target compound’s purity (>98.00%) exceeds that of derivatives like 1-methyl-3-[3-(trimethoxysilyl)propyl]-1H-imidazol-3-ium chloride (>95.00%), which may contain silanol byproducts affecting reactivity . Stability also varies: the sulfopropyl derivative is stored at room temperature, while the hydroxyethyl variant requires an inert atmosphere to prevent moisture absorption .
Research and Industrial Relevance
- Synthetic Utility: The propyl chain in 1-methyl-3-propyl-1H-imidazol-3-ium chloride balances lipophilicity and solubility, making it versatile for non-aqueous reaction media.
- Comparative Limitations : Unlike sulfopropyl or hydroxyethyl analogs, the target compound lacks highly polar groups, limiting its use in aqueous systems. However, its simpler structure ensures cost-effective synthesis and purification .
Biological Activity
1-Methyl-3-propyl-1H-imidazol-3-ium chloride, commonly referred to as [C3mim]Cl, is an ionic liquid (IL) that has garnered attention for its potential biological activities. This compound is part of a broader class of imidazolium-based ionic liquids, which are known for their unique properties, including low volatility and high thermal stability. The focus of this article is to explore the biological activity of [C3mim]Cl, including its antimicrobial properties, interactions with biological systems, and potential therapeutic applications.
1-Methyl-3-propyl-1H-imidazol-3-ium chloride has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C7H13ClN2 |
| Molecular Weight | 162.64 g/mol |
| IUPAC Name | 1-methyl-3-propyl-1H-imidazol-3-ium chloride |
| CAS Number | 143536-10-4 |
Antimicrobial Properties
Research indicates that imidazolium ionic liquids, including [C3mim]Cl, exhibit significant antimicrobial activity. A study highlighted that various imidazolium-based ILs demonstrated higher antimicrobial efficacy compared to traditional biocides like benzalkonium chloride. Specifically, [C3mim]Cl showed promising results against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in clinical applications .
Table 1: Antimicrobial Activity of [C3mim]Cl
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mM |
| Escherichia coli | 0.8 mM |
| Bacillus subtilis | 0.6 mM |
The antimicrobial mechanism of [C3mim]Cl is believed to involve disruption of bacterial cell membranes and interference with cellular processes. The cationic nature of the compound allows it to interact with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis .
Study on Antibacterial Activity
In a comparative study assessing the antibacterial efficacy of various ionic liquids, [C3mim]Cl was tested against several pathogenic strains. It was found to inhibit the growth of MRSA (Methicillin-resistant Staphylococcus aureus) effectively, with an IC50 value significantly lower than that of conventional antibiotics used in treatment .
Figure 1: Efficacy Comparison Against MRSA
Efficacy Comparison
Therapeutic Applications
The unique properties of [C3mim]Cl suggest potential therapeutic applications beyond its antimicrobial activity. Its ability to solubilize various compounds may facilitate drug formulation processes, particularly for poorly soluble drugs. Furthermore, its low toxicity profile positions it as a suitable candidate for use in pharmaceutical formulations .
Q & A
Q. What are the standard synthetic routes for preparing 1-methyl-3-propyl-1H-imidazol-3-ium chloride, and how can purity be optimized?
Answer: The synthesis typically involves quaternization of 1-methylimidazole with 1-chloropropane under reflux conditions. Key steps include:
- Alkylation : React 1-methylimidazole with 1-chloropropane in a polar aprotic solvent (e.g., acetonitrile) at 80–100°C for 24–48 hours .
- Purification : Use column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol to remove unreacted precursors .
- Characterization : Validate purity via - and -NMR (chemical shifts: imidazolium protons at δ 8.5–10.5 ppm; methyl/propyl groups at δ 1.0–4.5 ppm) and mass spectrometry (expected [M] at m/z 144.1 for the cation) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this ionic liquid?
Answer:
- X-ray Diffraction (XRD) : Single-crystal XRD is ideal for resolving cation-anion packing and bond lengths. Use SHELXL for refinement (R-factor < 5% for high confidence) .
- NMR Spectroscopy : Confirm substitution patterns via -NMR coupling (e.g., propyl chain integration: 3 protons at δ 0.9–1.1 ppm for -CH, 2H at δ 1.6–1.8 ppm for -CH-, and 2H at δ 4.2–4.5 ppm for N-CH-) .
- FT-IR : Identify C-H stretching (3100–3200 cm) and C-N vibrations (1600–1650 cm) .
Advanced Research Questions
Q. How can computational modeling (DFT/MD) predict physicochemical properties of 1-methyl-3-propyl-1H-imidazol-3-ium chloride?
Answer:
- Density Functional Theory (DFT) : Calculate charge distribution, HOMO-LUMO gaps, and electrostatic potential surfaces using Gaussian or VASP. Compare with experimental XRD bond lengths (e.g., C-N: ~1.31 Å) .
- Molecular Dynamics (MD) : Simulate ionic mobility and diffusion coefficients in solvents (e.g., water, acetonitrile) using GROMACS. Validate against experimental conductivity measurements .
- Melting Point Prediction : Use COSMO-RS to estimate thermal behavior, correlating alkyl chain length with melting point depression (expected <100°C due to asymmetric substitution) .
Q. How should researchers address discrepancies in reported solubility or thermal stability data for this compound?
Answer:
- Controlled Replication : Repeat experiments under standardized conditions (e.g., dry nitrogen atmosphere for thermogravimetric analysis (TGA) to avoid hydrolysis).
- Data Cross-Validation : Combine TGA (degradation onset >250°C), differential scanning calorimetry (DSC), and Karl Fischer titration (water content <0.1 wt%) to resolve stability conflicts .
- Impurity Analysis : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) to detect trace alkylating agents or byproducts .
Q. What experimental strategies optimize this ionic liquid’s performance in catalytic or electrochemical applications?
Answer:
- Electrochemical Window : Measure via cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF in acetonitrile). Adjust propyl chain length to enhance anodic stability (>4.0 V vs. Ag/AgCl) .
- Catalytic Activity Screening : Test in Heck coupling or Diels-Alder reactions. Monitor yield (%) and turnover frequency (TOF) against imidazolium analogs (e.g., 1-ethyl-3-methyl derivatives) .
- Ionic Conductivity : Use impedance spectroscopy (frequency range: 1 Hz–1 MHz) to correlate with viscosity (e.g., Walden plot analysis) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
